molecular formula C6H13NO2 B1587625 (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine CAS No. 22195-47-7

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Cat. No. B1587625
CAS RN: 22195-47-7
M. Wt: 131.17 g/mol
InChI Key: HXOYWCSTHVTLOW-UHFFFAOYSA-N
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Description

“(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine” is a heterocyclic compound with the empirical formula C6H13NO2 . It has a molecular weight of 131.17 . The compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine” consists of a 1,3-dioxolane ring, which is a cyclic ether with two oxygen atoms, and a methanamine group attached to the 4-position of the ring . The compound also has two methyl groups attached to the 2-position of the ring .


Physical And Chemical Properties Analysis

“(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine” has a boiling point of 147-148 °C at 14 mmHg and a density of 1.012 g/mL at 25 °C . The compound has a refractive index (n20/D) of 1.438 .

Scientific Research Applications

Synthesis and Characterization

A study discusses the synthesis and characterization of a novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine. This compound was synthesized through a condensation reaction, and its structure confirmed through 1H NMR, with further analysis via X-ray diffractions (Zhai Zhi-we, 2014).

Asymmetric Synthesis

Another research application is in asymmetric synthesis, where (S)-(4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol was synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This illustrates the compound's utility in creating stereochemically complex molecules (Junyang Jung, H. Ho, Hee-doo Kim, 2000).

Catalysis and Material Science

In the realm of catalysis and material science, the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including formaldehyde and acetone, to mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, showcases the compound's role in generating novel platform chemicals from renewable resources (J. Deutsch, Andreas Martin, H. Lieske, 2007).

Pharmaceutical Research

Furthermore, in pharmaceutical research, the compound has shown potential as a precursor or functional moiety in the synthesis of complex molecules with biological activity. For instance, novel aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine have been developed as biased agonists of serotonin 5-HT1A receptors, demonstrating promising antidepressant-like activity (J. Sniecikowska et al., 2019).

Environmental Applications

Lastly, the study on the hydrolysis and extraction of spiroxamine from soils of different physico-chemical properties is an example of environmental research applications. Spiroxamine, a fungicide, includes a structural moiety similar to (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, and the study's findings contribute to understanding its environmental fate and behavior (N. Rosales-Conrado, 2009).

Safety And Hazards

“(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine” is classified as a skin corrosive substance (Skin Corr. 1B) . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOYWCSTHVTLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399553
Record name (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

CAS RN

22195-47-7
Record name (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-
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Synthesis routes and methods I

Procedure details

3-Aminopropane-1,2-diol (400 mg, 4.4 mmol) was dissolved in EtOAc—HCl (20 mL). And the reaction mixture was stirred at r.t. for 30 min. The reaction mixture was concentrated in vacuo to get to the white solid. The white solid was added in 2,2-dimethoxy-propane (10 mL) and toluene-4-sulfonic acid (86 mg, 0.5 mmol) was added into the mixture. The reaction mixture was stirred at 60° C. for 12 h. The reaction mixture was concentrated in vacuo, washed by acetone to give (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (350 mg, yield: 46%). 1HNMR (DMSO-d6, 400 MHz): δ8.08 (s, 2H), 4.32 (s, 1H), 4.05 (q, J=4.8 Hz, 1H), 3.73 (t, J=6.4 Hz, 1H), 3.00-2.78 (m, 2H), 1.37 (s, 3H), 1.28 (s, 3H)
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 3-aminopropane-1,2-diol (5 g, 54.88 mmol, 1.00 equiv) in water (15 mL). The pH value of the solution was adjusted to 1 with 37% hydrochloric acid. The resulting solution was stirred for 15 min at room temperature. Then the mixture was concentrated to dryness under vacuum. This was followed by the addition of 2,2-dimethoxypropane (32 mL), and 4-methylbenzene-1-sulfonic acid (423 mg, 2.46 mmol, 0.04 equiv). The resulting solution was stirred for 30 min at 85° C. The solid was collected by filtration, washed with acetone and then dissolved in dichloromethane. The PH value of the solution was adjusted to 9 with 2N sodium hydroxide solution. Two phases were separated. The aqueous phase was extracted with dichloromethane. The combined organic phases were dried over anhydrous sodium sulfate. Filtration and concentration under reducing pressure gave the title compound (light yellow oil). 1H-NMR (300 MHz, CDCl3): δ ppm 1.24(s, 3H), 1.33(s, 3H), 2.77 (s, 1H), 2.91(s, 1H), 3.67-3.72(m, 1H), 3.96-4.01(m, 1H), 4.20-4.28(m, 1H), 8.15(brs, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
423 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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